Acoltremon

Description

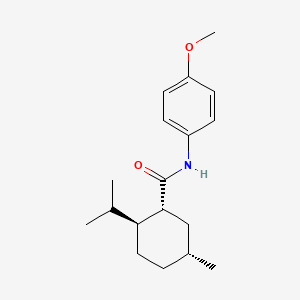

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2/c1-12(2)16-10-5-13(3)11-17(16)18(20)19-14-6-8-15(21-4)9-7-14/h6-9,12-13,16-17H,5,10-11H2,1-4H3,(H,19,20)/t13-,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSGVPAAXJJOPQ-XOKHGSTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C(=O)NC2=CC=C(C=C2)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)NC2=CC=C(C=C2)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460636 | |

| Record name | [1R,2S,5R]-N-(4-Methoxyphenyl)-p-menthanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; cool minty aroma | |

| Record name | (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2056/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; sparingly soluble in avocado oil, Sparingly soluble (in ethanol) | |

| Record name | (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2056/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

68489-09-8 | |

| Record name | (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68489-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxyphenyl)-p-menthanecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068489098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1R,2S,5R]-N-(4-Methoxyphenyl)-p-menthanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S,5R)-2-isopropyl-N-(4-methoxyphenyl)-5-methylcyclohexanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acoltremon | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L7BVT4Z4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide (WS-12)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide, commonly known as WS-12, is a synthetic cooling agent that elicits a cooling sensation without a minty aroma.[1] Due to its potent and long-lasting cooling effect, it is widely used in various consumer products, including cosmetics, food and beverages, and oral care products.[1] This technical guide provides a comprehensive overview of the basic properties of WS-12, its mechanism of action through the TRPM8 signaling pathway, and general methodologies for its synthesis and characterization.

Core Properties

The fundamental physicochemical properties of WS-12 are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide | [2] |

| Synonyms | WS-12, Cooling agent WS-12, (1R,2S,5R)-2-Isopropyl-N-(4-methoxyphenyl)-5-methylcyclohexane-1-carboxamide, N-(4-methoxyphenyl)-p-menthanecarboxamide | [1][2][3] |

| CAS Number | 68489-09-8 | [1][3] |

| Molecular Formula | C18H27NO2 | [1][3] |

| Molecular Weight | 289.42 g/mol | [4][5] |

| Appearance | White crystalline solid with a cool, mint-like aroma. | [1][2] |

| Melting Point | 177 - 181 °C | [1] |

| Boiling Point | No data available | |

| Solubility | Almost insoluble in water; soluble in ethanol, DMSO, and oils/grease. | [1][2] |

| pKa | No data available for the compound itself. Amides are generally very weak bases, with the conjugate acid of a typical amide having a pKa of around -0.5. | [4] |

Mechanism of Action: TRPM8 Signaling Pathway

WS-12 functions as a potent agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel primarily expressed in sensory neurons.[2] Activation of TRPM8 by cooling agents like WS-12 or by cold temperatures leads to the influx of cations (primarily Ca2+ and Na+), depolarization of the neuronal membrane, and the generation of an action potential that is transmitted to the brain and perceived as a cooling sensation.

The intracellular signaling cascade following TRPM8 activation is complex and involves several key molecules. Upon activation by an agonist like WS-12, the TRPM8 channel opens, leading to an influx of calcium ions. This increase in intracellular calcium can modulate the activity of various downstream effectors. One critical pathway involves the activation of G-protein coupled receptors (GPCRs), specifically those of the Gq family. The activated Gαq subunit and the βγ subunits of the G-protein can then influence other cellular processes. A key target is Phospholipase C (PLC), which, when activated, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). PIP2 is known to be a positive regulator of TRPM8 activity, and its depletion can lead to channel desensitization. Furthermore, the signaling cascade can extend to the nucleus, influencing gene expression through the activation of transcription factors such as AP-1, which contains the protein c-Jun.

Below is a diagram illustrating the key steps in the TRPM8 signaling pathway initiated by an agonist like WS-12.

Caption: TRPM8 signaling pathway activated by WS-12.

Experimental Protocols

General Synthesis Approach

The synthesis of WS-12, a carboxamide, would typically involve the coupling of a carboxylic acid or its activated derivative with an amine. A likely synthetic pathway is the reaction between (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid and 4-methoxyaniline.

Caption: A plausible synthetic workflow for WS-12.

Methodology Outline:

-

Activation of the Carboxylic Acid: The carboxylic acid would first be converted to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or activated with a peptide coupling reagent (e.g., DCC, EDC/HOBt).

-

Amide Bond Formation: The activated carboxylic acid derivative is then reacted with 4-methoxyaniline in an appropriate solvent, often in the presence of a non-nucleophilic base to neutralize the acid byproduct.

-

Work-up and Purification: The reaction mixture would be subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude product would then be purified, likely by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization Methods

The identity and purity of the synthesized WS-12 would be confirmed using standard analytical techniques.

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure by analyzing the local magnetic environments of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. | The spectra would show characteristic chemical shifts and coupling patterns corresponding to the protons and carbons of the cyclohexyl ring, the isopropyl group, the methyl group, the methoxy group, and the aromatic ring. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the molecule. | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of WS-12 (289.42 g/mol ) and characteristic fragment ions. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | The IR spectrum would show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, C-H stretches of the aliphatic and aromatic groups, and the C-O stretch of the ether. |

| Melting Point Analysis | To assess the purity of the compound. | A sharp melting point in the range of 177-181 °C would indicate a high degree of purity. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. | A single major peak in the chromatogram would indicate a high purity level. |

Conclusion

(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide (WS-12) is a well-established synthetic cooling agent with a clear mechanism of action through the TRPM8 receptor. While its basic physicochemical properties are well-documented, detailed experimental protocols for its synthesis and characterization are not widely published. The information provided in this guide offers a solid foundation for researchers and professionals working with or developing products containing this compound. Further research into its pharmacological properties and potential therapeutic applications may be a fruitful area of investigation.

References

- 1. rsc.org [rsc.org]

- 2. chem.indiana.edu [chem.indiana.edu]

- 3. (1R,2S,5R)-5-Methyl-2-[2-(4-nitrophenyl)propan-2-yl]cyclohexyl 2-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amide - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

An In-depth Technical Guide to the Core Mechanism of Action of WS-12 Cooling Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

WS-12 is a synthetic cooling agent that has garnered significant attention for its potent and prolonged cooling sensation without the characteristic odor or taste of traditional agents like menthol. This technical guide delves into the core mechanism of action of WS-12, focusing on its interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This document provides a comprehensive overview of the quantitative data supporting its efficacy and selectivity, detailed experimental protocols for its characterization, and visual representations of its signaling pathway and experimental workflows.

Introduction

The sensation of cooling is a critical physiological response, and its modulation has significant implications in various fields, from consumer products to therapeutics. WS-12, a derivative of menthol, has emerged as a powerful tool for inducing a cooling effect.[1][2][3] Its primary mechanism of action lies in the activation of TRPM8, a non-selective cation channel predominantly expressed in sensory neurons.[1][4][5][6] Understanding the precise interaction between WS-12 and TRPM8 is crucial for its application in drug development, particularly in the context of analgesia for chronic pain states and as a diagnostic tool.[1][4][5]

Core Mechanism of Action: Potent and Selective TRPM8 Agonism

WS-12 functions as a potent and selective agonist of the TRPM8 ion channel.[1][4][5] TRPM8 is a well-established molecular sensor for cold temperatures (below 28°C) and cooling compounds.[6][7][8] Activation of TRPM8 by agonists like WS-12 leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. This influx depolarizes the cell membrane, triggering an action potential that is transmitted to the central nervous system, ultimately perceived as a cooling sensation.[4]

Signaling Pathway of WS-12 Action

The binding of WS-12 to the TRPM8 channel initiates a cascade of events leading to the perception of cold. The following diagram illustrates this simplified signaling pathway.

Quantitative Data and Comparative Analysis

The potency and efficacy of WS-12 as a TRPM8 agonist have been quantified in several studies, often in direct comparison to menthol.

| Compound | EC50 (µM) | Efficacy Compared to Menthol | Reference |

| WS-12 | 12 ± 5 | Higher | [1][5] |

| WS-12 | 0.193 | Considerably more potent | [2][4] |

| Menthol | 196 ± 22 | - | [1][5] |

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. A lower EC50 indicates a higher potency.

The data clearly demonstrates that WS-12 is significantly more potent than menthol, requiring a much lower concentration to activate the TRPM8 channel effectively.[1][2][4][5] Furthermore, WS-12 exhibits a higher efficacy, meaning it can produce a greater maximal response from the TRPM8 channel compared to menthol.[1][5]

Selectivity Profile

A key advantage of WS-12 is its high selectivity for TRPM8 over other thermo-sensitive TRP channels. This is a significant improvement over menthol, which is known to cross-activate other channels like TRPA1 and TRPV3, potentially leading to off-target effects.[1][5]

| TRP Channel | WS-12 (1 mM) Activation | Menthol Activation | Reference |

| TRPM8 | Robust Activation | Activation | [1][5] |

| TRPV1 | No Activation | No Activation | [1][5] |

| TRPV2 | No Activation | No Activation | [1][5] |

| TRPV3 | No Activation | Activation | [1][5] |

| TRPV4 | No Activation | No Activation | [1][5] |

| TRPA1 | No Activation | Activation | [1][5] |

This high selectivity makes WS-12 a more precise tool for studying TRPM8 function and a more desirable candidate for therapeutic applications where target specificity is paramount.[1][5]

Tachyphylaxis

Unlike some other TRPM8 agonists such as icilin, WS-12 does not induce significant tachyphylaxis (a rapid decrease in response to a drug after repeated administration).[1][5] Repeated exposure to WS-12 does not lead to a reduction in TRPM8 mediated currents.[1][5]

Experimental Protocols

The characterization of WS-12's activity on TRPM8 channels has been primarily achieved through electrophysiological studies using heterologous expression systems.

Key Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is a cornerstone for studying the function of ion channels. The following diagram outlines the typical workflow.

Detailed Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis frogs. They are then injected with complementary RNA (cRNA) encoding the human TRPM8 channel. The injected oocytes are incubated for 3-5 days at 16°C to allow for the expression of the TRPM8 channels on the oocyte membrane.[1][5]

-

Electrophysiological Recording: A single oocyte is placed in a recording chamber and continuously perfused with a standard saline solution. Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a predetermined level.[1][5]

-

Experimental Procedure: A stable baseline current is recorded. The oocyte is then superfused with solutions containing varying concentrations of WS-12. The changes in membrane current evoked by the application of WS-12 are recorded. The amplitude of these currents is then compared to the baseline to quantify the activation of the TRPM8 channels.[1][5]

Conclusion

WS-12 is a highly potent and selective agonist of the TRPM8 ion channel, exhibiting superior properties to menthol in terms of both efficacy and specificity. Its mechanism of action is well-characterized, involving the direct activation of TRPM8 channels, leading to a cooling sensation. The lack of significant tachyphylaxis further enhances its potential as a research tool and therapeutic agent. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of WS-12 and other novel TRPM8 modulators. For researchers, scientists, and drug development professionals, WS-12 represents a valuable compound for exploring the physiology of thermosensation and for the development of new treatments for a range of conditions, including chronic pain.[1][4][5]

References

- 1. Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Factory manufacture cooling agent WS-12 Powder [taimacn.com]

- 3. China Factory Supply Cooling Agent WS-12 Manufacturer and Supplier | Aogubio [aogubio.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Current view of ligand and lipid recognition by the menthol receptor TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide CAS number 68489-09-8

An In-depth Technical Guide to (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide (WS-12)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide, commonly known as WS-12, is a synthetic cooling agent and a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2][3] Its ability to induce a clean and long-lasting cooling sensation without the minty aroma of traditional agents like menthol has led to its widespread use in consumer products.[4] Furthermore, its specific interaction with the TRPM8 receptor, a key player in thermosensation and pain pathways, makes it a valuable tool for scientific research and a potential therapeutic agent for various conditions, including chronic pain and prostate cancer.[1] This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental data related to WS-12.

Chemical and Physical Properties

WS-12 is a white to off-white crystalline solid with a molecular formula of C₁₈H₂₇NO₂ and a molecular weight of approximately 289.41 g/mol .[1][3] It is stable under ordinary conditions.[5]

| Property | Value | Reference(s) |

| CAS Number | 68489-09-8 | [1] |

| Molecular Formula | C₁₈H₂₇NO₂ | [1][3] |

| Molecular Weight | 289.41 g/mol | [1][3] |

| IUPAC Name | (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide | [6][7] |

| Synonyms | WS-12, Acoltremon, AR-15512 | [1][7][8] |

| Appearance | White crystalline solid | [1][5] |

| Melting Point | 178 °C | [1] |

| Solubility | DMF: 10 mg/ml, DMSO: 5 mg/ml, Ethanol: 5 mg/ml, Soluble to 75 mM in ethanol | [3] |

| Purity | ≥98% (HPLC) | [3] |

| Storage | Store at -20°C | [1] |

Biological Activity and Mechanism of Action

WS-12 exerts its effects primarily through the activation of the TRPM8 ion channel, a non-selective cation channel that is a key sensor for cold temperatures.[2][9] This activation triggers an influx of cations, primarily Ca²⁺ and Na⁺, into the cell, leading to depolarization and the generation of an action potential in sensory neurons. This signal is then transmitted to the central nervous system, where it is interpreted as a cooling sensation.[2]

Potency and Selectivity

WS-12 is a highly potent agonist of TRPM8, with reported EC₅₀ values in the nanomolar to low micromolar range, depending on the experimental system.[1][3] It is significantly more potent than menthol.[10][11] Importantly, WS-12 exhibits high selectivity for TRPM8 over other thermo-sensitive TRP channels, including TRPV1, TRPV2, TRPV3, TRPV4, and TRPA1, at concentrations that maximally activate TRPM8.[3][10] This selectivity makes it a more precise tool for studying TRPM8 function compared to less selective agonists like menthol.[10]

| Parameter | Value | Experimental System | Reference(s) |

| EC₅₀ | 193 nM | Not specified | [1][9] |

| EC₅₀ | 12 ± 5 µM | Xenopus laevis oocytes expressing mouse TRPM8 | [3][10] |

| EC₅₀ (Menthol) | 196 ± 22 µM | Xenopus laevis oocytes expressing mouse TRPM8 | [10][11] |

Signaling Pathway

The activation of TRPM8 by WS-12 initiates a well-defined signaling cascade within sensory neurons.

References

- 1. WS 12 | 68489-09-8 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. caymanchem.com [caymanchem.com]

- 4. foreverest.net [foreverest.net]

- 5. High Quality Cooling Agent Ws-12 CAS: 68489-09-8 [sunwisechem.com]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. AR-15512 | C18H27NO2 | CID 11266244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxamide | 68489-09-8 | Buy Now [molport.com]

- 9. WS 12 | CAS:68489-09-8 | TRPM8 agonist; cooling agent | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pa2online.org [pa2online.org]

WS-12: An In-Depth Technical Guide for the Selective TRPM8 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

WS-12 is a potent and selective synthetic agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, the primary sensor for cold and cooling agents in mammals. Its high affinity and selectivity for TRPM8 over other TRP channels make it an invaluable tool for elucidating the physiological and pathophysiological roles of this ion channel. This technical guide provides a comprehensive overview of WS-12, including its chemical properties, formulation for experimental use, potential therapeutic applications, detailed pharmacological profile, core experimental protocols for its characterization, and the downstream signaling pathways it modulates.

Chemical Properties and Formulation

A thorough understanding of the physicochemical properties of WS-12 is crucial for its effective use in experimental settings.

Table 1: Chemical and Physical Properties of WS-12

| Property | Value | Reference(s) |

| Chemical Name | (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide | [1] |

| CAS Number | 68489-09-8 | [1][2][3] |

| Molecular Formula | C₁₈H₂₇NO₂ | [1] |

| Molecular Weight | 289.41 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Odor | Odorless | [3] |

| Solubility | DMSO: >20 mg/mL, Ethanol: ~21.71 mg/mL (75 mM) | [1][2][4] |

| Storage | Store at -20°C for long-term stability. | [1][2] |

| Stability | Stable for at least 4 years when stored properly. | [1] |

Formulation for Experimental Use:

For in vitro experiments, WS-12 is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution.[1][2][5] This stock solution can then be further diluted in the appropriate aqueous buffer or cell culture medium to the desired final concentration. It is recommended to prepare fresh dilutions for each experiment to ensure accuracy and stability.

For in vivo studies, the formulation will depend on the route of administration. Due to its low aqueous solubility, WS-12 may require a vehicle containing a solubilizing agent. Care must be taken to ensure the vehicle itself does not have confounding effects in the experimental model.

Potential Therapeutic Applications

The selective activation of TRPM8 by WS-12 has positioned it as a compound of interest for several therapeutic areas.

-

Chronic Pain: TRPM8 activation can induce analgesia, particularly in chronic pain states like neuropathic pain.[2] WS-12's potential utility in treating chronic neuropathic pain has been highlighted due to its high potency and selectivity.

-

Inflammatory Pain: The activation of TRPM8 can modulate inflammatory responses and associated pain.

-

Migraine: The role of TRPM8 in migraine is an active area of research, with evidence suggesting that TRPM8 agonists could be beneficial.

-

Cancer: TRPM8 is expressed in several types of cancer cells, and its activation has been shown to influence processes like cell migration and apoptosis. For instance, WS-12 has been investigated as a potential therapeutic agent in prostate cancer.

Pharmacological Profile

WS-12 exhibits a distinct pharmacological profile characterized by its high potency and selectivity for the TRPM8 channel.

Table 2: Potency of WS-12 in Activating TRPM8

| EC₅₀ | Expression System | Reference(s) |

| 12 ± 5 µM | Xenopus oocytes expressing mouse TRPM8 | [1] |

| 193 nM | Not specified | [3][4] |

| ~39 nM | Not specified | [5] |

Table 3: Selectivity of WS-12 against other TRP Channels

| TRP Channel | Activity of WS-12 (at 1 mM) | Reference(s) |

| TRPV1 | No activation | [1] |

| TRPV2 | No activation | [1] |

| TRPV3 | No activation | [1] |

| TRPV4 | No activation | [1] |

| TRPA1 | No activation | [1] |

Core Experimental Protocols

The characterization of WS-12's activity on TRPM8 is primarily achieved through electrophysiology and calcium imaging techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This method allows for the direct measurement of ion channel currents in response to an agonist.

Methodology:

-

Oocyte Preparation and cRNA Injection: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding the TRPM8 channel.

-

Incubation: Oocytes are incubated for 2-5 days to allow for channel expression.

-

Recording:

-

An oocyte is placed in a recording chamber and impaled with two microelectrodes.

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

The oocyte is superfused with a control solution to establish a baseline current.

-

Solutions containing various concentrations of WS-12 are perfused over the oocyte.

-

-

Data Analysis: The change in current in response to WS-12 is measured. A dose-response curve is constructed by plotting the current amplitude against the WS-12 concentration to determine the EC₅₀ value.

Calcium Imaging in Recombinant Cell Lines

This technique measures the influx of calcium, a key event in TRPM8 activation.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transfected with a plasmid encoding the TRPM8 channel.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM).

-

Imaging:

-

The cells are placed on a microscope stage and perfused with a physiological buffer.

-

Baseline fluorescence is recorded.

-

WS-12 is applied to the cells at various concentrations.

-

-

Data Analysis: The change in fluorescence intensity upon WS-12 application is measured, reflecting the increase in intracellular calcium. Dose-response curves are generated to calculate the EC₅₀.

Signaling Pathways and Experimental Workflows

TRPM8 Signaling Pathway

The activation of the TRPM8 channel by WS-12 triggers a well-defined intracellular signaling cascade.

Caption: Downstream signaling cascade following TRPM8 activation by WS-12.

Experimental Workflow for Characterizing WS-12

A systematic approach is employed to determine the potency and selectivity of WS-12.

Caption: Logical workflow for the pharmacological characterization of WS-12.

References

(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide synonyms

An In-depth Technical Guide to (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide (WS-12)

This guide provides a comprehensive technical overview of the synthetic cooling agent (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide, widely known as WS-12. It is intended for researchers, scientists, and professionals in the fields of drug development, sensory science, and commercial product formulation.

Chemical Identity and Synonyms

(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide is a synthetic menthol derivative valued for its potent and long-lasting cooling sensation.

Synonyms:

-

WS-12

-

Cooling agent WS-12

-

(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide[1]

-

N-(4-Methoxyphenyl)-p-menthane-3-carboxamide[2]

-

(2S,5R)-2-Isopropyl-N-(4-methoxyphenyl)-5-methylcyclohexanecarboximide

-

Cyclohexanecarboxamide, N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)-

Physicochemical Properties

WS-12 is a white crystalline solid with a slight mint-like aroma.[2] It is characterized by its high stability and lack of the strong minty odor typically associated with menthol.[3]

Table 1: Physicochemical Data for WS-12

| Property | Value | Source |

| CAS Number | 68489-09-8 | [1] |

| Molecular Formula | C₁₈H₂₇NO₂ | [1] |

| Molecular Weight | 289.4 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 177-181 °C | |

| Boiling Point | 447.8 ± 28.0 °C (Predicted) | [4] |

| Solubility | Almost insoluble in water; Soluble in ethanol, DMSO, and DMF.[1] | [1] |

| λmax | 251 nm | [1] |

| FEMA Number | 4681 | [2] |

Mechanism of Action: TRPM8 Agonism

WS-12 exerts its cooling effect through the potent and selective activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[5][6] TRPM8 is a non-selective cation channel primarily expressed in sensory neurons and is the principal detector of cold stimuli and cooling agents like menthol.

Upon binding, WS-12 induces a conformational change in the TRPM8 channel, leading to its opening and an influx of cations (primarily Ca²⁺ and Na⁺). This influx depolarizes the neuron, generating an action potential that is transmitted to the brain and perceived as a cooling sensation.

A key advantage of WS-12 is its high selectivity for TRPM8 over other thermo-sensitive TRP channels such as TRPV1, TRPV2, TRPV3, TRPV4, and TRPA1, even at high concentrations.[5][6] This selectivity contrasts with menthol, which can also activate TRPA1 and TRPV3, potentially leading to off-target effects.[5][6] Furthermore, unlike the super-cooling agent icilin, WS-12 does not cause significant desensitization of the TRPM8 channel upon repeated application.[5][6]

Signaling Pathway Diagram

Biological Activity

WS-12 is a highly potent TRPM8 agonist, demonstrating significantly greater potency than menthol. Its efficacy in activating TRPM8 has been quantified in various experimental systems.

Table 2: Biological Activity of WS-12

| Parameter | Value | Experimental System | Source |

| EC₅₀ | 12 ± 5 µM | Mouse TRPM8 expressed in Xenopus laevis oocytes | [1][5][6] |

| EC₅₀ | 193 nM | Not specified | [2][4] |

| Comparison to Menthol | WS-12 is several-fold more potent | Xenopus laevis oocytes | [5][6] |

| Selectivity | No activation of TRPV1-4 or TRPA1 at 1 mM | Xenopus laevis oocytes | [1][5][6] |

Experimental Protocols

The characterization of WS-12 as a TRPM8 agonist has been primarily conducted using electrophysiological techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is widely used for studying the properties of ion channels expressed in the membrane of Xenopus oocytes.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the target ion channel (e.g., mouse TRPM8). The oocytes are then incubated for 3-5 days at 16°C to allow for channel expression.[5][6]

-

Electrophysiological Recording: An oocyte expressing TRPM8 is placed in a recording chamber and impaled with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

-

Compound Application: The oocyte is continuously superfused with a standard bath solution. Different concentrations of WS-12 are then applied via the superfusion system.[5][6]

-

Data Acquisition: The currents evoked by the application of WS-12 are recorded. The magnitude of the current is compared to the baseline to determine the extent of channel activation.[5][6]

-

Data Analysis: Dose-response curves are generated by plotting the current response against the concentration of WS-12 to calculate the EC₅₀ value.

Workflow Diagram for TEVC

Whole-Cell Patch Clamp in HEK293 Cells

This technique allows for the recording of ion channel activity in mammalian cells.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected with a plasmid containing the gene for the TRPM8 channel.

-

Electrophysiological Recording: A single transfected cell is identified, and a glass micropipette with a clean tip is brought into contact with the cell membrane. A tight seal (gigaohm resistance) is formed by applying suction. The cell membrane under the pipette tip is then ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and recording of the total current from the entire cell membrane.

-

Compound Application: WS-12 is applied to the external solution bathing the cell at various concentrations.

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the dose-dependent activation of TRPM8 by WS-12.

Synthesis

While WS-12 is commercially available, detailed, publicly accessible protocols for its synthesis are scarce, with manufacturers often citing proprietary methods.[7] The synthesis is generally considered to be more complex and expensive than that of other cooling agents like WS-3 and WS-23.[7] The general approach involves the formation of an amide bond between the carboxylic acid of the p-menthane backbone and 4-methoxyaniline.

Applications

The potent and long-lasting cooling effect of WS-12, coupled with its favorable sensory profile, has led to its use in a variety of commercial products:[2][3]

-

Oral Care: Toothpaste, mouthwash

-

Confectionery: Chewing gum, hard candies

-

Cosmetics and Personal Care: Creams, lotions, shampoos

-

Food and Beverages: To enhance freshness in fruit flavors

Beyond its use as a sensory ingredient, the selective activation of TRPM8 by WS-12 makes it a valuable tool in biomedical research, particularly in the study of pain pathways and as a potential therapeutic agent for chronic pain conditions like neuropathic pain.[5][6] It is also being investigated as a diagnostic probe in the context of prostate cancer, where TRPM8 is often overexpressed.[2][5]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Factory manufacture cooling agent WS-12 Powder [taimacn.com]

- 3. foreverest.net [foreverest.net]

- 4. odowell.com [odowell.com]

- 5. Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. WS-12 cooling agent for gum and candies: Renessenz [confectionerynews.com]

The Pharmacological Profile of WS-12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WS-12 is a synthetic cooling agent and a potent, selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This technical guide provides an in-depth overview of the pharmacological profile of WS-12, including its mechanism of action, receptor selectivity, and physiological effects. Quantitative data from key studies are summarized, and detailed experimental protocols for its characterization are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound for research and drug development applications.

Introduction

WS-12, a derivative of menthol, has garnered significant attention in the scientific community for its robust and selective activation of TRPM8, the primary cold and menthol sensor in mammals.[1][2] Unlike natural cooling agents like menthol, which can exhibit off-target effects and lower potency, WS-12 offers a more specific tool for studying TRPM8 function and holds therapeutic potential in conditions such as chronic pain.[1][3] This document serves as a comprehensive resource for professionals in the field, detailing the pharmacological characteristics of WS-12.

Mechanism of Action

WS-12 exerts its effects by directly binding to and activating the TRPM8 ion channel, a non-selective cation channel predominantly expressed in a subset of sensory neurons.[1][4] This activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and elicits the sensation of cold.[5] The activation of TRPM8 by WS-12 is independent of extracellular calcium and is not affected by changes in pH, which distinguishes it from other TRPM8 agonists like icilin.[1][3]

Below is a diagram illustrating the signaling pathway of WS-12-mediated TRPM8 activation.

Quantitative Pharmacological Data

The potency and selectivity of WS-12 have been quantified in several studies. The following table summarizes key quantitative data for WS-12 in comparison to other known TRPM8 agonists.

| Compound | EC₅₀ (TRPM8) | Selectivity | Tachyphylaxis | Reference |

| WS-12 | 12 ± 5 µM | No activation of TRPV1, TRPV2, TRPV3, TRPV4, and TRPA1 at 1 mM. | Does not induce tachyphylaxis.[1][3] | [1] |

| WS-12 | 193 nM | Potent TRPM8 agonist. | Not specified. | [2][6][7] |

| Menthol | 196 ± 22 µM | Activates TRPA1 and TRPV3 in addition to TRPM8. | Not specified. | [1] |

| Icilin | Not specified | Activates TRPM8. | Induces significant tachyphylaxis (75% reduction in response).[1][3] | [1] |

Note: The variation in reported EC₅₀ values for WS-12 may be attributed to different experimental systems and conditions.

Experimental Protocols

The functional characterization of WS-12 has been predominantly carried out using electrophysiological techniques in heterologous expression systems. A detailed methodology for a key experiment is provided below.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This protocol is a standard method for characterizing the activity of ion channels like TRPM8 in response to chemical agonists.

Objective: To determine the potency (EC₅₀) and selectivity of WS-12 on the human TRPM8 ion channel.

Methodology:

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

-

Inject oocytes with cRNA encoding the human TRPM8 channel.

-

Incubate the injected oocytes for 3-5 days at 16-18°C to allow for channel expression.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

Establish a baseline current recording.

-

-

Compound Application and Data Acquisition:

-

Prepare stock solutions of WS-12 in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in the perfusion solution.

-

Apply increasing concentrations of WS-12 to the oocyte via the perfusion system.

-

Record the inward current elicited by each concentration of WS-12.

-

Wash the oocyte with the standard saline solution between applications to allow for recovery.

-

-

Data Analysis:

-

Measure the peak current amplitude at each WS-12 concentration.

-

Normalize the current responses to the maximal response.

-

Plot the normalized current as a function of the logarithm of the WS-12 concentration.

-

Fit the data to a Hill equation to determine the EC₅₀ value.

-

Below is a diagram illustrating the experimental workflow for the Two-Electrode Voltage Clamp experiment.

In Vivo Effects

In vivo studies have demonstrated that the selective activation of TRPM8 by WS-12 leads to analgesic effects in models of acute and inflammatory pain.[8][9] This analgesia is dependent on TRPM8, as the effects are absent in TRPM8-deficient mice.[9] Furthermore, the analgesic effect of WS-12 has been shown to be blocked by the opioid receptor antagonist naloxone, suggesting an involvement of endogenous opioid pathways downstream of TRPM8 activation.[9]

Selectivity Profile

A key advantage of WS-12 is its high selectivity for TRPM8 over other thermo-TRP channels. Studies have shown that even at high concentrations (1 mM), WS-12 does not activate TRPV1, TRPV2, TRPV3, TRPV4, or TRPA1.[1] This specificity makes WS-12 a valuable pharmacological tool to dissect the physiological roles of TRPM8 without the confounding effects of activating other sensory channels.

The logical relationship of WS-12's selectivity is depicted in the following diagram.

Conclusion

WS-12 is a highly potent and selective TRPM8 agonist with a well-defined pharmacological profile. Its ability to activate TRPM8 without significant off-target effects on other thermo-TRP channels, coupled with its lack of tachyphylaxis, makes it an invaluable tool for both basic research into the function of TRPM8 and for the development of novel therapeutics targeting this channel for conditions such as chronic pain and other sensory disorders. This guide provides the core technical information necessary for researchers and drug development professionals to effectively utilize and understand the properties of WS-12.

References

- 1. Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. WS 12 | TRPM Channels | Tocris Bioscience [tocris.com]

- 7. WS 12 | CAS:68489-09-8 | TRPM8 agonist; cooling agent | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. caymanchem.com [caymanchem.com]

- 9. TRPM8 is the Principal Mediator of Menthol-induced Analgesia of Acute and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of WS-12: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the in vitro characterization of WS-12, a potent and selective synthetic cooling agent. WS-12 acts as an agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the primary sensor for cold temperatures in mammals.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of TRPM8 and the therapeutic potential of its modulators.

Introduction to WS-12 and TRPM8

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel predominantly expressed in a subset of sensory neurons.[3][4] It is activated by a variety of stimuli, including cold temperatures (below ~26°C), voltage, and chemical agonists like menthol and icilin.[3][5] Upon activation, TRPM8 allows the influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane depolarization and the generation of action potentials that are perceived as a cooling sensation.[3]

WS-12 (N-(p-menthane-3-carbonyl)glycine ethyl ester) is a synthetic cooling agent that has garnered significant interest due to its high potency and selectivity for the TRPM8 channel.[6][7] Unlike natural compounds such as menthol, which can exhibit off-target effects on other thermo-sensitive channels like TRPA1 and TRPV3, WS-12 demonstrates a cleaner pharmacological profile, making it a valuable tool for dissecting TRPM8 function.[1][2]

Pharmacological Profile of WS-12

The potency of WS-12 as a TRPM8 agonist has been quantified in various heterologous expression systems. The half-maximal effective concentration (EC₅₀) varies depending on the expression system used, highlighting the importance of considering the experimental context.

| Parameter | Species/System | Value | Assay Type | Reference |

| EC₅₀ | Human TRPM8 (HEK cells) | 193 nM | Calcium Imaging | [6][8] |

| EC₅₀ | TRPM8 (Xenopus oocytes) | 12 ± 5 µM | Two-Electrode Voltage Clamp | [1] |

| EC₅₀ (Menthol) | TRPM8 (Xenopus oocytes) | 196 ± 22 µM | Two-Electrode Voltage Clamp | [1] |

Selectivity Profile

A key advantage of WS-12 is its high selectivity for TRPM8 over other thermo-TRP channels. Studies have shown that even at high concentrations, WS-12 does not activate other related channels.

| Target Channel | Activity | Concentration Tested | Reference |

| TRPV1 | No activation | 1 mM | [1] |

| TRPV2 | No activation | 1 mM | [1] |

| TRPV3 | No activation | 1 mM | [1] |

| TRPV4 | No activation | 1 mM | [1] |

| TRPA1 | No activation | 1 mM | [1] |

Signaling Pathway of TRPM8 Activation

The activation of the TRPM8 channel by an agonist like WS-12 initiates a well-defined signaling cascade. The binding of WS-12 to the channel protein induces a conformational change, leading to channel opening and subsequent physiological responses. The presence of phosphatidylinositol 4,5-bisphosphate (PIP₂) is essential for channel activation.[9]

Caption: Agonist-induced TRPM8 signaling pathway.

Experimental Protocols

Accurate in vitro characterization of WS-12 relies on standardized and robust experimental methodologies. Below are detailed protocols for two key assays used to assess TRPM8 agonist activity.

This high-throughput assay measures changes in intracellular calcium ([Ca²⁺]i) following channel activation in a population of cells.

References

- 1. researchgate.net [researchgate.net]

- 2. pa2online.org [pa2online.org]

- 3. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Transient Receptor Potential Channel TRPM8 Is Inhibited via the α2A Adrenoreceptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. WS 12 | CAS:68489-09-8 | TRPM8 agonist; cooling agent | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Interaction of WS-12 with Thermosensitive TRP Channels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the interaction of the synthetic cooling agent WS-12 with thermosensitive Transient Receptor Potential (TRP) channels. The document provides a comprehensive overview of the current scientific understanding, focusing on quantitative data, detailed experimental methodologies, and visual representations of key concepts to support research and development in sensory science and pharmacology.

Executive Summary

WS-12 (N-(4-methoxyphenyl)-p-menthane-3-carboxamide) is a potent and highly selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, the primary cold and menthol sensor in mammals.[1][2][3][4][5] Its superior potency and selectivity over other cooling agents like menthol make it an invaluable tool for studying TRPM8 function and a promising candidate for various therapeutic applications, including the management of chronic pain.[1][4] This guide summarizes the key quantitative metrics of WS-12's activity, details the experimental protocols used to characterize its interaction with TRP channels, and provides visual diagrams to elucidate the underlying mechanisms and workflows.

Quantitative Data on WS-12 and TRP Channel Interaction

The potency and selectivity of WS-12 have been quantified in several studies, primarily through the determination of its half-maximal effective concentration (EC50) on TRPM8 and its lack of activity on other thermosensitive TRP channels.

Table 2.1: Potency of WS-12 and Other Agonists on TRPM8

| Agonist | Expression System | EC50 | Reference |

| WS-12 | Xenopus laevis oocytes | 12 ± 5 µM | [1][3][5] |

| WS-12 | HEK293 cells | 193 nM | [2] |

| Menthol | Xenopus laevis oocytes | 196 ± 22 µM | [1][3][5] |

| Icilin | Xenopus laevis oocytes | Not specified, but less potent than WS-12 | [1] |

Note: The difference in EC50 values for WS-12 between Xenopus oocytes and HEK cells may be attributed to variations in the expression systems and experimental conditions.

Table 2.2: Selectivity Profile of WS-12 Across Thermosensitive TRP Channels

| TRP Channel | WS-12 Activity (at 1 mM) | Agonist Control | Reference |

| TRPV1 | No activation | Capsaicin | [1][4] |

| TRPV2 | No activation | 2-APB | [1][4] |

| TRPV3 | No activation | 2-APB | [1][4] |

| TRPV4 | No activation | PMA | [1][4] |

| TRPA1 | No activation | Mustard Oil | [1][4] |

Note: 1 mM is a concentration that is optimally effective for TRPM8 responses.[1][4]

Experimental Protocols

The characterization of WS-12's interaction with TRP channels relies on a combination of in vitro and in vivo experimental techniques.

In Vitro Assays

This technique is used to measure ion channel activity in response to chemical agonists.

Protocol:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the specific TRP channel of interest (e.g., human TRPM8). Injected oocytes are incubated for 3-5 days at 16°C to allow for channel expression.[1][5]

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously superfused with a standard saline solution.

-

Two microelectrodes, filled with 3 M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically around -60 mV).

-

The baseline current is recorded.

-

The superfusion solution is switched to one containing the test compound (e.g., WS-12) at various concentrations.

-

The change in current upon application of the agonist is recorded. The amplitude of the evoked current is compared to the baseline value.[1][3][5]

-

-

Data Analysis: Dose-response curves are generated by plotting the normalized current response against the logarithm of the agonist concentration. The EC50 value is calculated from these curves.

This method measures the influx of calcium ions through activated TRP channels.

Protocol:

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions. Cells are transiently transfected with a plasmid containing the cDNA for the desired TRP channel.

-

Fluorescent Dye Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 30-60 minutes at 37°C.

-

Imaging:

-

The cells are washed to remove excess dye and placed on the stage of a fluorescence microscope equipped with a calcium imaging system.

-

A baseline fluorescence is recorded.

-

A solution containing the test compound (e.g., WS-12) is added to the cells.

-

Changes in intracellular calcium concentration are monitored by recording the changes in fluorescence intensity over time.

-

-

Data Analysis: The change in fluorescence is quantified and used to determine the activation of the TRP channel in response to the agonist.

This electrophysiological technique provides a high-resolution measurement of ion channel currents in a single cell.

Protocol:

-

Cell Preparation: Transfected HEK293 cells expressing the TRP channel of interest are plated on coverslips.

-

Pipette Preparation: A glass micropipette with a fine tip is filled with an internal solution that mimics the intracellular ionic composition.

-

Seal Formation and Whole-Cell Configuration:

-

The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."

-

A brief pulse of suction is then applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration, where the pipette interior is continuous with the cell cytoplasm.

-

-

Voltage-Clamp Recording:

-

The cell's membrane potential is clamped at a holding potential.

-

The test compound is applied to the cell via a perfusion system.

-

The resulting current flowing through the ion channels is recorded.

-

-

Data Analysis: The current-voltage relationship and the dose-response to the agonist can be determined.

In Vivo Behavioral Assays

This assay measures the behavioral response of mice to a localized cold stimulus, which can be used to assess the cooling effect of topically applied compounds.

Protocol:

-

Animal Acclimation: Mice are placed in individual plexiglass chambers on a glass floor and allowed to acclimate for at least 30 minutes.

-

Compound Application: A solution of the test compound (e.g., WS-12) or vehicle is applied to the plantar surface of one hind paw.

-

Cold Stimulus: After a predetermined absorption time, a pellet of dry ice is pressed against the glass floor directly beneath the treated paw.

-

Response Measurement: The latency to paw withdrawal is measured with a stopwatch. A shorter withdrawal latency indicates a heightened sensitivity to cold.

-

Data Analysis: The withdrawal latencies for the compound-treated and vehicle-treated groups are compared to determine the effect of the compound on cold sensation.

Visualizations

Signaling Pathway of TRPM8 Activation by WS-12

Caption: TRPM8 activation by WS-12 leading to the sensation of cooling.

Experimental Workflow for In Vitro Characterization of WS-12

Caption: Workflow for in vitro characterization of WS-12.

Selectivity of WS-12 for TRPM8

Caption: Logical diagram illustrating the selectivity of WS-12.

References

- 1. nbinno.com [nbinno.com]

- 2. Encapsulation of a TRPM8 Agonist, WS12, in Lipid Nanocapsules Potentiates PC3 Prostate Cancer Cell Migration Inhibition through Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pa2online.org [pa2online.org]

- 4. researchgate.net [researchgate.net]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

Methodological & Application

Application Notes and Protocols for WS-12 in Calcium Imaging Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

WS-12 is a potent and selective synthetic agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a well-established cold and menthol sensor in mammals. Its high potency and selectivity make it an invaluable tool for studying TRPM8 function and for screening for novel modulators of this channel. Calcium imaging assays are a common method to assess TRPM8 activity, as its activation leads to an influx of calcium ions into the cell. These application notes provide a detailed protocol for utilizing WS-12 in calcium imaging assays using the fluorescent indicator Fluo-4 AM.

Mechanism of Action

WS-12 activates the TRPM8 ion channel, a non-selective cation channel, leading to the influx of extracellular calcium. This influx results in an increase in intracellular calcium concentration, which can be detected by calcium-sensitive fluorescent dyes like Fluo-4 AM. Upon binding to calcium, Fluo-4 AM exhibits a significant increase in fluorescence intensity, which can be measured using fluorescence microscopy or a plate reader.

Quantitative Data: Potency and Selectivity of TRPM8 Agonists

WS-12 exhibits significantly higher potency for TRPM8 compared to other common agonists like menthol. It is also highly selective for TRPM8 over other thermo-sensitive TRP channels.

| Compound | Target | EC50 | Notes |

| WS-12 | TRPM8 | 39 nM - 193 nM | Highly potent and selective agonist.[1][2] |

| Menthol | TRPM8 | 196 µM | Lower potency compared to WS-12. Also activates TRPA1 and TRPV3 at higher concentrations.[3][4] |

| Icilin | TRPM8 | - | Potent agonist, but can cause channel desensitization.[4] |

| WS-12 | TRPV1, TRPV2, TRPV3, TRPV4, TRPA1 | No activation at 1 mM | Demonstrates high selectivity for TRPM8.[3][4] |

Experimental Protocols

This section provides a detailed protocol for a calcium imaging assay using WS-12 on adherent cells expressing TRPM8.

Materials

-

Cells expressing TRPM8 (e.g., HEK293-TRPM8)

-

Black, clear-bottom 96-well microplates

-

WS-12 stock solution (10 mM in DMSO)

-

Fluo-4 AM (50 µg vial)

-

Anhydrous DMSO

-

Pluronic™ F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Probenecid (optional)

-

Ionomycin (positive control)

-

Fluorescence microplate reader or fluorescence microscope with appropriate filters (Excitation ~490 nm, Emission ~515 nm)

Protocol

1. Cell Plating:

-

The day before the experiment, seed TRPM8-expressing cells into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of complete growth medium.[5]

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Preparation of Reagents:

-

WS-12 Working Solutions: Prepare serial dilutions of the 10 mM WS-12 stock solution in HBSS to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 1 nM to 10 µM).

-

Fluo-4 AM Stock Solution (1 mM): Reconstitute one 50 µg vial of Fluo-4 AM with 44 µL of anhydrous DMSO.[6] This stock solution can be stored at -20°C, protected from light, for up to one week.[6]

-

Fluo-4 AM Loading Solution (3 µM):

-

Add 9 µL of 20% Pluronic™ F-127 to the 44 µL of Fluo-4 AM stock solution and vortex thoroughly.[6]

-

Add 50 µL of this mixture to 14.3 mL of HBSS to get the final 3 µM Fluo-4 AM loading solution.[6]

-

Optional: Add probenecid to the loading solution at a final concentration of 1-2.5 mM to inhibit the extrusion of the dye from the cells.[7]

-

-

Positive Control: Prepare a 10 µM Ionomycin solution in HBSS.

3. Cell Loading with Fluo-4 AM:

-

Remove the growth medium from the wells.

-

Wash the cells once with 100 µL of HBSS per well.[6]

-

Add 100 µL of the 3 µM Fluo-4 AM loading solution to each well.[6]

-

Incubate the plate in the dark at 37°C for 30-60 minutes.[7][8]

-

After incubation, gently wash the cells twice with 100 µL of HBSS per well to remove excess dye.

-

Add 100 µL of HBSS to each well and incubate at room temperature for at least 15 minutes to allow for complete de-esterification of the dye.

4. Calcium Flux Measurement:

-

Set the fluorescence plate reader to record fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm.

-

Establish a baseline fluorescence reading for each well for approximately 1-2 minutes.

-

Add the WS-12 working solutions (and positive/negative controls) to the respective wells.

-

Immediately begin recording the fluorescence intensity for 5-10 minutes.

5. Data Analysis:

-

Calculate the Change in Fluorescence: For each well, subtract the average baseline fluorescence from the peak fluorescence intensity after the addition of WS-12. This can be expressed as ΔF = F_max - F_baseline.

-

Normalize the Response: To account for variations in cell number and dye loading, the response can be normalized to the baseline fluorescence (ΔF/F0).

-

Dose-Response Curve: Plot the normalized fluorescence change against the logarithm of the WS-12 concentration.

-

EC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic curve) to fit the dose-response data and determine the EC50 value, which is the concentration of WS-12 that elicits 50% of the maximal response.

Visualizations

TRPM8 Signaling Pathway

Caption: WS-12 activates the TRPM8 channel, leading to Ca²⁺ influx and downstream signaling.

Experimental Workflow for WS-12 Calcium Imaging Assay

Caption: Step-by-step workflow for a WS-12 calcium imaging assay.

References

- 1. nbinno.com [nbinno.com]

- 2. WS 12 | CAS:68489-09-8 | TRPM8 agonist; cooling agent | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. researchgate.net [researchgate.net]

- 4. Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Electrophysiology | Thermo Fisher Scientific - US [thermofisher.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. hellobio.com [hellobio.com]

Application Notes and Protocols for WS-12 Electrophysiology using Patch Clamp

For Researchers, Scientists, and Drug Development Professionals

Introduction

WS-12 is a synthetic cooling agent that acts as a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3] TRPM8 is a non-selective cation channel primarily known for its role in the detection of cold temperatures.[2][4] Unlike other TRPM8 agonists such as menthol and icilin, WS-12 exhibits higher potency and selectivity, making it a valuable tool for studying the specific functions of the TRPM8 channel in various physiological and pathological processes.[2][4][5] Notably, WS-12 does not activate other thermo-sensitive TRP channels like TRPV1, TRPV2, TRPV3, TRPV4, and TRPA1 at concentrations effective for TRPM8 activation.[2][4] Furthermore, its action is independent of extracellular calcium and it does not induce tachyphylaxis (desensitization) upon repeated application, offering a stable and reproducible activation of TRPM8 channels.[2][4] These properties make WS-12 an ideal candidate for detailed electrophysiological characterization of TRPM8 channels using techniques like patch clamp.

This document provides a detailed protocol for the electrophysiological characterization of WS-12's effect on TRPM8 channels expressed in a heterologous system (HEK293 cells) using the whole-cell patch clamp technique.

Data Presentation

Table 1: Comparative Potency of TRPM8 Agonists

| Agonist | EC50 (µM) | Cell Type/Expression System | Reference |

| WS-12 | 0.193 | Not specified | [1] |

| WS-12 | 12 ± 5 | Xenopus laevis oocytes | [2][4][5] |

| Menthol | 196 ± 22 | Xenopus laevis oocytes | [2][4][5] |

| Icilin | Not specified, but 100x less potent than WS-12 | PC3 cells | [6] |

Table 2: Selectivity Profile of WS-12

| TRP Channel | Activation by WS-12 (at 1 mM) | Reference |

| TRPM8 | Robust activation | [2][4] |

| TRPV1 | No activation | [2][4] |

| TRPV2 | No activation | [2][4] |

| TRPV3 | No activation | [2][4] |

| TRPV4 | No activation | [2][4] |

| TRPA1 | No activation | [2][4] |

Signaling Pathway

The activation of the TRPM8 channel by WS-12 leads to the influx of cations, primarily Na⁺ and Ca²⁺, down their electrochemical gradients. This influx results in membrane depolarization, which in sensory neurons, can trigger the firing of action potentials, leading to the sensation of cold.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology of TRPM8 Channels Expressed in HEK293 Cells

This protocol describes the recording of WS-12-activated currents from HEK293 cells stably or transiently expressing the human TRPM8 channel.

1. Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

For transient transfection, plate cells on glass coverslips in a 35 mm dish. When cells reach 70-80% confluency, transfect them with a plasmid encoding human TRPM8 using a suitable transfection reagent according to the manufacturer's instructions.

-

Record from cells 24-48 hours post-transfection. For stable cell lines, select and maintain cells according to standard protocols.

2. Solutions and Reagents:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

-

WS-12 Stock Solution: Prepare a 10 mM stock solution of WS-12 in dimethyl sulfoxide (DMSO). Store at -20°C. Dilute to the final desired concentrations in the extracellular solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

3. Electrophysiological Recording:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the extracellular solution at a rate of 1-2 mL/min.

-

Obtain a gigaohm seal (>1 GΩ) on a single, isolated cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

4. Experimental Workflow Diagram:

5. Data Acquisition and Analysis:

-

Activation by WS-12:

-

While holding the cell at -60 mV, perfuse with the extracellular solution containing the desired concentration of WS-12.

-

Record the inward current elicited by WS-12.

-

To determine the dose-response relationship, apply increasing concentrations of WS-12, with a washout period in between applications until the current returns to baseline.

-

Fit the dose-response data with the Hill equation to determine the EC₅₀.

-

-

Voltage-Dependence of WS-12 Activated Currents:

-

In the presence of a sub-maximal concentration of WS-12, apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) or a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments for 100 ms each) from a holding potential of -60 mV.

-

Construct a current-voltage (I-V) relationship plot from the recorded currents.

-

6. Expected Results:

-

Application of WS-12 should induce a robust, non-desensitizing inward current at a holding potential of -60 mV in TRPM8-expressing cells.

-

Non-transfected cells should not respond to WS-12 application.

-

The I-V curve of the WS-12-activated current will show outward rectification, characteristic of TRPM8 channels.

Conclusion

This application note provides a comprehensive protocol for the electrophysiological characterization of the TRPM8 agonist WS-12 using whole-cell patch clamp. The high potency and selectivity of WS-12, combined with its lack of tachyphylaxis, make it an excellent pharmacological tool for investigating the biophysical properties and physiological roles of the TRPM8 channel. The detailed methodology presented here will enable researchers to reliably and reproducibly study the effects of WS-12 on TRPM8, contributing to a better understanding of thermosensation and the development of novel therapeutics targeting this channel.

References

- 1. jneurosci.org [jneurosci.org]

- 2. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH | Journal of Neuroscience [jneurosci.org]

- 3. TRPM8 activation by menthol, icilin, and cold is differentially modulated by intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Whole Cell Patch Clamp Protocol [protocols.io]

- 5. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Dissolving WS-12 for In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

WS-12 is a synthetic cooling agent and a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] Its low volatility, lack of odor, and strong cooling sensation make it a subject of interest in sensory research and as a potential therapeutic agent.[3] In in vitro settings, WS-12 is utilized to study TRPM8 channel function, downstream signaling pathways, and its effects on various cell types, including neurons and prostate cancer cells.[4] Proper dissolution and preparation of WS-12 solutions are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the solubilization of WS-12 and its preparation for use in a variety of in vitro experiments.

Data Presentation: Solubility of WS-12

Successful in vitro experiments begin with the correct preparation of the test compound. WS-12 is a crystalline solid that is insoluble in water.[5][6] Therefore, an appropriate organic solvent must be used to create a concentrated stock solution, which can then be diluted to the final working concentration in aqueous-based cell culture media or physiological buffers. The choice of solvent and its final concentration in the assay are critical to avoid artifacts and cellular toxicity.

Below is a summary of the solubility of WS-12 in common laboratory solvents. It is recommended to use a high-purity, anhydrous grade solvent for preparing stock solutions.

| Solvent | Solubility | Molar Concentration (at max solubility) | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | ~172.77 mM | [7] |

| 5 mg/mL | ~17.28 mM | [2][8] | |

| N,N-Dimethylformamide (DMF) | 10 mg/mL | ~34.55 mM | [2][8] |

| Ethanol | 5 mg/mL | ~17.28 mM | [2][8] |

Note: The molecular weight of WS-12 is 289.41 g/mol . To enhance solubility, gentle warming to 37°C and sonication in an ultrasonic bath may be employed.[7][8]

Experimental Protocols

1. Preparation of a 50 mM WS-12 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of WS-12, which can be stored for later use. Dimethyl sulfoxide (DMSO) is a common solvent for in vitro drug discovery due to its ability to dissolve a wide range of compounds and its miscibility with aqueous media.[9]

Materials:

-

WS-12 powder (Molecular Weight: 289.41 g/mol )

-

Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile tips

Procedure:

-

Weighing WS-12: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out 14.47 mg of WS-12 powder into the tube.

-

Adding Solvent: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the WS-12 powder.

-

Dissolution: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. If necessary, gently warm the tube to 37°C or place it in an ultrasonic bath for a short period until the solid is completely dissolved.[7][8]

-

Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[8]

2. Preparation of a 100 µM WS-12 Working Solution

This protocol details the serial dilution of the 50 mM stock solution to a final working concentration of 100 µM in cell culture medium. The final concentration of DMSO should be kept low (typically ≤ 0.1%) to minimize solvent-induced cellular toxicity.

Materials:

-

50 mM WS-12 stock solution in DMSO

-

Sterile cell culture medium or physiological buffer (e.g., DMEM, RPMI-1640, PBS)

-

Sterile conical tubes or microcentrifuge tubes

-